molecular formula C9H14Cl2N2 B1470949 (1R,2R)-2,3-Dihydro-1H-indene-1,2-diamine dihydrochloride CAS No. 218151-48-5

(1R,2R)-2,3-Dihydro-1H-indene-1,2-diamine dihydrochloride

Cat. No. B1470949
CAS RN: 218151-48-5
M. Wt: 221.12 g/mol
InChI Key: FSROIONCWTUSFW-UONRGADFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-2,3-Dihydro-1H-indene-1,2-diamine dihydrochloride (HIDC) is an organic compound that has been widely used in the scientific research community due to its unique properties. HIDC is a chiral compound, meaning it has two mirror images that are not superimposable on each other, and is an important component in many pharmaceuticals, materials science, and organic synthesis applications.

Scientific Research Applications

  • Chemical Structure and Bonding Characteristics : A study by Celik et al. (2018) focused on the molecular structure of a compound closely related to (1R,2R)-2,3-Dihydro-1H-indene-1,2-diamine dihydrochloride, highlighting its chemical bonding characteristics and molecular interactions. This research contributes to understanding the chemical behavior and potential applications of similar indene compounds in material science and organic chemistry (Celik et al., 2018).

  • Synthesis and NMR Spectroscopy : Christl and Cohrs (2015) developed a novel synthesis method for 2,3-Dihydro-1,3-methano-1H-indene, a compound structurally similar to the one . Their research provided insights into the NMR spectroscopic analysis of these compounds, contributing to a better understanding of their chemical properties and potential applications in synthetic chemistry (Christl & Cohrs, 2015).

  • Molecular Dynamics and Theoretical Studies : Prasad et al. (2010) conducted a study on 2,3-Dihydro-1H-indene and its derivatives, using density functional theory calculations to analyze their molecular dynamics and electronic properties. This research is crucial in understanding the reactivity and potential applications of this compound in the field of computational chemistry and molecular modeling (Prasad et al., 2010).

  • Pharmaceutical Applications : Although specific research on this compound in pharmaceutical applications is limited, related compounds have been explored for their potential medical uses. For example, Spiteller et al. (2005) examined an aldol condensation product of 1H-indan-1-one, which shares structural similarities with the compound . Their findings contribute to the understanding of the potential pharmaceutical applications of indene derivatives (Spiteller et al., 2005).

  • Asymmetric Catalysis and Chirality : Reetz and Bohres (1998) explored the use of chiral diamines, such as (1R,2R)-1,2-diaminocyclohexane, in enantioselective transition metal catalyzed reactions, highlighting the importance of chirality in chemical synthesis and its potential applications in developing new pharmaceuticals and materials (Reetz & Bohres, 1998).

properties

IUPAC Name

(1R,2R)-2,3-dihydro-1H-indene-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c10-8-5-6-3-1-2-4-7(6)9(8)11;;/h1-4,8-9H,5,10-11H2;2*1H/t8-,9-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSROIONCWTUSFW-UONRGADFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](C2=CC=CC=C21)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2R)-2,3-Dihydro-1H-indene-1,2-diamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
(1R,2R)-2,3-Dihydro-1H-indene-1,2-diamine dihydrochloride
Reactant of Route 3
Reactant of Route 3
(1R,2R)-2,3-Dihydro-1H-indene-1,2-diamine dihydrochloride
Reactant of Route 4
(1R,2R)-2,3-Dihydro-1H-indene-1,2-diamine dihydrochloride
Reactant of Route 5
(1R,2R)-2,3-Dihydro-1H-indene-1,2-diamine dihydrochloride
Reactant of Route 6
(1R,2R)-2,3-Dihydro-1H-indene-1,2-diamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.